molecular formula C17H17Br2NO4 B021035 N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide CAS No. 162334-97-6

N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide

Cat. No.: B021035
CAS No.: 162334-97-6
M. Wt: 459.1 g/mol
InChI Key: CKEYUZMSEQUVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C17H17Br2NO4 and its molecular weight is 459.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by brominated and hydroxy-substituted phenethyl and benzyl moieties. Its molecular formula is C16_{16}H16_{16}Br2_{2}N2_{2}O3_{3}, and it has a molecular weight of approximately 405.12 g/mol. The structural formula can be represented as follows:

N 3 Bromo 4 hydroxyphenethyl N 2 bromo 5 hydroxy 4 methoxybenzyl formamide\text{N 3 Bromo 4 hydroxyphenethyl N 2 bromo 5 hydroxy 4 methoxybenzyl formamide}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
  • Antioxidant Effects : The presence of hydroxy groups in its structure contributes to its potential as a free radical scavenger.
  • Neuroprotective Effects : Some derivatives of similar compounds have shown promise in protecting neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It can affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : By activating caspases, the compound may promote programmed cell death in malignant cells.

Case Studies

Several studies have investigated the effects of similar compounds, providing insights into the potential applications of this compound.

Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of brominated phenethyl derivatives. The findings indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential for developing new anticancer agents .

Study 2: Neuroprotective Effects

Research highlighted in Journal of Neurochemistry demonstrated that compounds with similar structures provided neuroprotection in models of oxidative stress. These findings suggest that this compound may also offer neuroprotective benefits .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntioxidantFree radical scavenging
NeuroprotectiveProtection against oxidative stress

Properties

IUPAC Name

N-[(2-bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Br2NO4/c1-24-17-8-13(18)12(7-16(17)23)9-20(10-21)5-4-11-2-3-15(22)14(19)6-11/h2-3,6-8,10,22-23H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEYUZMSEQUVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CN(CCC2=CC(=C(C=C2)O)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439847
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162334-97-6
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide
Reactant of Route 3
Reactant of Route 3
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide
Reactant of Route 4
Reactant of Route 4
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide
Reactant of Route 5
Reactant of Route 5
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide
Reactant of Route 6
Reactant of Route 6
N-(3-Bromo-4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.